REACTION_SMILES
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[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[F:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][cH:5][cH:6][cH:7]1.[NH2:11][CH2:12][CH2:13][NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH2:29]>>[c:2]1([NH:11][CH2:12][CH2:13][NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[c:3]([N+:8](=[O:9])[O-:10])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCCNc1ccccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |